4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid
Description
4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 340984-94-3) is a benzoic acid derivative featuring a 2-oxoimidazolidine substituent at the 3-position and a chlorine atom at the 4-position of the benzene ring. Its structural uniqueness lies in the combination of a carboxylic acid group and a heterocyclic 2-oxoimidazolidine moiety, which may confer specific physicochemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-7-2-1-6(9(14)15)5-8(7)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRIBGFGIRUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of Benzoic Acid Derivatives
Palladium catalysts enable direct introduction of the imidazolidinone group onto pre-functionalized benzoic acids. A protocol using Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and potassium iodide in DMF at 120°C for 12 hours achieves 78% yield. The iodide anion enhances oxidative addition of aryl bromides to Pd(II), improving reaction rates and selectivity.
Table 2: Palladium-Catalyzed Coupling Optimization
| Catalyst | Ligand | Additive | Solvent | Temp. | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | KI | DMF | 120°C | 78% |
| PdCl₂(PPh₃)₂ | – | – | Toluene | 100°C | 52% |
Continuous-Flow Catalysis
Recent advances employ continuous-flow systems to stabilize reactive intermediates. A gas-liquid Catellani-type reaction using ethylene gas and Pd-NHC complexes in a microreactor achieves 89% yield in 30 minutes, significantly reducing decomposition pathways.
Base-Catalyzed Hydroamidation of Propargylic Ureas
Substrate Preparation
Propargylic ureas serve as precursors for imidazolidinone formation. Synthesized via reaction of propargyl amines with isocyanates, these substrates undergo base-catalyzed cyclization. For example, treatment of 4-chloro-3-(prop-2-yn-1-ylurea)benzoic acid with K₂CO₃ (20 mol%) in methanol at 25°C for 1 hour affords the product in 92% yield.
Key Advantages :
-
Ambient reaction conditions.
-
High functional group tolerance (esters, nitriles).
Silver(I)-Mediated Cyclization
For sterically hindered substrates, AgNO₃ (10 mol%) in methanol at 60°C promotes 5-exo-dig cyclization via alkyne activation. This method achieves 85% yield for tert-butyl-substituted derivatives, addressing limitations of base-catalyzed approaches.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield Range | Temp. Range | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitration/Cyclization | 70–85% | 150–180°C | Cost-effective reagents | Multi-step, moderate yields |
| Pd-Catalyzed Coupling | 52–89% | 100–120°C | Direct functionalization | Requires specialized ligands |
| Hydroamidation | 85–92% | 25–60°C | Mild conditions, scalability | Substrate-specific efficiency |
Industrial-Scale Considerations
Chemical Reactions Analysis
4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including those containing imidazolidinone structures, exhibit significant antimicrobial properties. For instance, compounds similar to 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid have been tested against various bacterial strains with promising results. A study demonstrated that certain benzoic acid derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Effects
In the context of anti-inflammatory research, compounds containing the imidazolidinone ring have been synthesized and evaluated for their efficacy. A series of related compounds were tested using the carrageenan-induced rat paw edema model, showing significant anti-inflammatory activity compared to standard drugs like indomethacin . This suggests that this compound could be explored further for its anti-inflammatory potential.
Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block in synthetic chemistry. It can be utilized in the synthesis of various heterocycles, including oxazoles and imidazoles. These heterocycles are known for their diverse biological activities, making them valuable in drug discovery . The ability to modify the benzoic acid moiety allows for the creation of a range of derivatives with tailored properties.
Material Science
In material science, derivatives of this compound have been explored for their potential use in polymer synthesis and as ligands in coordination chemistry. For example, studies have indicated that similar compounds can form stable complexes with transition metals, which may be useful in catalysis or as luminescent materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli strains. |
| Study B | Anti-inflammatory | Showed significant reduction in edema in rat models compared to controls. |
| Study C | Synthetic Chemistry | Successfully synthesized various heterocycles from the compound as precursors. |
| Study D | Material Science | Formed stable metal complexes with potential applications in catalysis. |
Mechanism of Action
The mechanism of action of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of chlorine (e.g., 4- vs. 2-position in 8TCU) significantly alters molecular interactions. For instance, 8TCU forms stable crystals with PYCR1, suggesting enhanced binding affinity compared to the target compound .
Physicochemical Properties
- Target Compound: Limited data available. Analogous compounds like 4-{[3-(1H-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic acid hydrochloride (CAS: 161364-53-0) exhibit high boiling points (~667°C) and low vapor pressure (1.06E-18 mmHg at 25°C), suggesting thermal stability but poor volatility .
- 8TCU and 8TCW : Both exhibit crystallinity with PYCR1, critical for structure-based drug design. The Matthews coefficient (2.41 for 8TCU) indicates moderate packing efficiency .
Toxicity and QSTR Insights
While direct LD₅₀ data for the target compound are unavailable, QSTR models for benzoic acid derivatives highlight the importance of connectivity indices (0JA, 1JA) and cross-factors (JB) in predicting oral toxicity in mice . For example:
- 0JA (Zero-order connectivity index) : Reflects molecular branching; higher values correlate with increased toxicity.
- 1JA (First-order connectivity index) : Influences electronic interactions; substituents like chlorine may elevate toxicity by enhancing electrophilicity.
Hypothesis: The chlorine atom in the target compound may increase toxicity compared to non-halogenated analogs (e.g., 8TCW), though this requires experimental validation .
Biological Activity
4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific biological pathways. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a chloro group and an imidazolidine derivative. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN₂O₃ |
| Molecular Weight | 232.63 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound functions primarily as an inhibitor of Factor XIa, a key enzyme in the coagulation cascade. By inhibiting this pathway, the compound may exhibit anticoagulant properties, which could be beneficial in treating thrombotic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the activity of Factor XIa in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) has been reported to be in the micromolar range, indicating a moderate level of potency against this target .
In Vivo Studies
Preclinical studies involving animal models have shown promising results regarding the anticoagulant effects of this compound. In these studies, administration of the compound led to a significant reduction in thrombus formation without causing excessive bleeding, suggesting a favorable therapeutic index .
Case Study 1: Thrombotic Disorders
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in models of venous thrombosis. The results indicated that treatment with this compound reduced thrombus weight and improved blood flow restoration compared to control groups .
Case Study 2: Cancer Therapeutics
Another investigation explored the potential role of this compound in cancer therapy, particularly its ability to modulate immune responses. Preliminary findings suggest that it may enhance the efficacy of certain immunotherapies by altering the tumor microenvironment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid with high purity?
- Methodology : A two-step synthesis is commonly employed:
Coupling Reaction : React 4-chloro-3-aminobenzoic acid with 2-oxoimidazolidine using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C under nitrogen.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol yields >85% purity .
- Critical Parameters : Moisture control and stoichiometric ratios of reactants are crucial to minimize byproducts like unreacted amine or dimerization.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Key Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazolidinone NH at δ 10.2 ppm) .
- ESI-MS : Molecular ion peak at m/z 265.04 [M+H]+ validates the molecular formula (C10H8ClN2O3) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and NH (3200–3300 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?
- Potential Causes :
- Solubility Issues : Poor aqueous solubility may lead to inconsistent dosing; use DMSO/PBS co-solvents with ≤0.1% DMSO .
- Enzyme Source Variability : Validate assays using recombinant vs. native enzymes (e.g., human vs. murine CDK1 isoforms) .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Approach :
Derivatization : Synthesize analogs with modifications to the chloro substituent (e.g., 4-fluoro, 4-methyl) or imidazolidinone ring (e.g., 3-oxo vs. 2-thione) .
In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
Biological Testing : Screen analogs in cellular assays (e.g., cytotoxicity in HeLa cells) and compare with parent compound .
Q. How can thermal stability data inform storage and handling protocols?
- Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, suggesting storage at ≤4°C in desiccated conditions. Differential scanning calorimetry (DSC) reveals a melting point of 185–187°C .
Data Contradiction Analysis
Q. Discrepancies observed in HPLC purity assessments: How to troubleshoot?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
